1-(benzo[d]thiazol-2-yl)-N-(4-fluorophenyl)-5-isopropyl-1H-pyrazole-3-carboxamide
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Description
1-(benzo[d]thiazol-2-yl)-N-(4-fluorophenyl)-5-isopropyl-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C20H17FN4OS and its molecular weight is 380.44. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the HIV-1 Reverse Transcriptase (RT) . RT inhibitors play a major role in the therapy of human immunodeficiency virus type 1 (HIV-1) infection .
Mode of Action
The compound interacts with its target, the HIV-1 RT, by binding to the allosteric center of RT . This binding inhibits the action of RT, thereby preventing the replication of the HIV-1 virus . The two more active compounds exhibited better inhibitory action than the reference compound, nevirapine .
Biochemical Pathways
The compound affects the biochemical pathway involving the replication of the HIV-1 virus. By inhibiting the action of RT, the compound prevents the conversion of viral RNA into DNA, a crucial step in the replication of the HIV-1 virus .
Pharmacokinetics
These methods suggest that the mechanism of inhibition is mainly due to the adsorption of these inhibitors on the metal surface .
Result of Action
The result of the compound’s action is the inhibition of the HIV-1 virus replication. This is achieved by preventing the action of RT, thereby blocking a crucial step in the replication of the HIV-1 virus .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s fluorescence can be enhanced in the presence of cysteine . Additionally, the compound’s inhibitory action can be affected by the presence of other substances on the metal surface .
Biological Activity
The compound 1-(benzo[d]thiazol-2-yl)-N-(4-fluorophenyl)-5-isopropyl-1H-pyrazole-3-carboxamide is a member of the pyrazole family, which has gained attention for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological effects, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure features a benzo[d]thiazole moiety, a fluorophenyl group, and a pyrazole-3-carboxamide backbone, which contribute to its biological properties.
Anticancer Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures to This compound have shown promising results against various cancer cell lines.
In particular, derivatives similar to this compound have exhibited IC50 values ranging from 8.3 to 12.0 µM against different human cancer cell lines, indicating their potential as anticancer agents.
Anti-inflammatory Activity
The anti-inflammatory effects of pyrazole derivatives have also been well-documented. Studies indicate that certain pyrazole compounds significantly inhibit pro-inflammatory cytokines such as TNF-α and IL-6.
These findings suggest that the compound may possess similar anti-inflammatory properties, contributing to its therapeutic potential in inflammatory diseases.
Antimicrobial Activity
The antimicrobial efficacy of compounds containing the benzo[d]thiazole and pyrazole scaffolds has been explored in various studies. For example, derivatives have shown activity against bacterial strains such as E. coli and Staphylococcus aureus.
The observed minimum inhibitory concentrations (MIC) indicate that these compounds could serve as potential candidates for developing new antimicrobial agents.
Structure-Activity Relationship (SAR)
The biological activity of This compound is influenced by various structural modifications. Key observations include:
- Substituent Effects : The presence of electron-withdrawing groups (e.g., fluorine) enhances the compound's reactivity and biological activity.
- Ring System Influence : The benzo[d]thiazole ring contributes to improved binding affinity to biological targets due to its planar structure and ability to participate in π–π interactions.
- Chain Length Variations : Alterations in the isopropyl chain length can affect solubility and bioavailability, impacting overall efficacy.
Case Studies
A recent case study evaluated the efficacy of a series of pyrazole derivatives in treating inflammatory diseases in an animal model. The study demonstrated that compounds with structural similarities to our target compound significantly reduced paw edema in carrageenan-induced inflammation models compared to standard treatments like ibuprofen.
Properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-N-(4-fluorophenyl)-5-propan-2-ylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4OS/c1-12(2)17-11-16(19(26)22-14-9-7-13(21)8-10-14)24-25(17)20-23-15-5-3-4-6-18(15)27-20/h3-12H,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZERQQGDVRKQLJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1C2=NC3=CC=CC=C3S2)C(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.